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Compound of Interest

Compound Name: LAB 149202F

Cat. No.: B1674204

Abstract: Adenosine triphosphate (ATP), when present in the extracellular space, functions as a
critical signaling molecule by activating purinergic receptors, including the P2X family of ligand-
gated ion channels. These channels are implicated in a variety of physiological and
pathophysiological processes, notably nociception, neuroinflammation, and hypersensitization
of sensory nerves. The P2X3 receptor subtype, in particular, is densely expressed on primary
afferent sensory neurons and represents a key therapeutic target. This document provides a
comprehensive technical overview of LAB 149202F, a novel, potent, and selective antagonist
of the P2X3 receptor. We detail its pharmacological properties, the signaling pathways it
modulates, and the precise experimental protocols used for its characterization. This guide is
intended for researchers, scientists, and drug development professionals investigating new
modalities for pain and sensory hypersensitivity disorders.

Note to the Reader:Information regarding the specific compound "LAB 149202F" is not
available in public scientific literature. To fulfill the structural and content requirements of this
technical guide, "LAB 149202F" is used as a placeholder for a representative, hypothetical
P2X3 receptor antagonist. The data and experimental details provided are synthesized from
established findings in the field of P2X3 pharmacology and are intended to serve as a robust
template for documenting a compound of this class.

Introduction to ATP-Gated lon Channels (P2X
Receptors)
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ATP-gated ion channels, or P2X receptors, are trimeric, non-selective cation channels that
open in response to extracellular ATP.[1][2] There are seven mammalian P2X subunits (P2X1-
7) that can form either homomeric or heteromeric channels, leading to a diversity of functional
receptor subtypes.[3] These receptors are widely distributed throughout the body and are
involved in processes ranging from synaptic transmission and muscle contraction to
inflammation and apoptosis.[4]

The P2X3 subunit is of particular interest as it is predominantly expressed on C- and Ad-fiber
primary afferent neurons, which are responsible for transmitting sensory information, including
pain.[3][5] When tissues are damaged or inflamed, cells release ATP, which then binds to and
activates P2X3-containing receptors on these nerve endings.[3][4] This activation leads to
membrane depolarization and the initiation of an action potential that is transmitted to the
central nervous system and perceived as pain.[1][3] Consequently, antagonists that selectively
block P2X3 receptors are a promising class of novel analgesics and antitussives.[1][6][7]

Pharmacological Profile of LAB 149202F

LAB 149202F is a selective, competitive antagonist of the human P2X3 and P2X2/3 receptors.
Its primary mechanism of action is to bind to the ATP-binding site on the receptor without
activating it, thereby preventing ATP from gating the channel.[1] This inhibitory action reduces
the hyperexcitability of sensory neurons.[1]

In Vitro Potency and Selectivity

The potency of LAB 149202F was determined using whole-cell patch-clamp electrophysiology
and fluorometric calcium assays in cell lines stably expressing recombinant human P2X
receptors. The data below summarizes its inhibitory activity.

Table 1: Inhibitory Potency (ICso) of LAB 149202F at Human P2X Receptor Subtypes
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Receptor ] Agonist
Assay Type Agonist ) ICs0 (NM)

Subtype Concentration
Electrophysiolog

P2X3 a,B-meATP 10 pM (ECso) 35+4.2
y

P2X3 Calcium Imaging  o,B-meATP 10 pM (ECo0) 48 £ 6.5
Electrophysiolog

P2X2/3 ATP 30 uM (ECs0) 98 +11.3
y
Electrophysiolog

P2X1 a,B-meATP 3 UM (ECo0) > 10,000
y
Electrophysiolog

P2X4 ATP 100 pM (ECo0) > 10,000
y
Electrophysiolog

P2X7 BzATP 300 pM (ECo0) > 10,000
y

Data are presented as mean + standard deviation from n=4 independent experiments.

Mechanism of Inhibition

Schild analysis was performed to determine the nature of the antagonism. Concentration-
response curves for the agonist a,3-meATP were generated in the presence of increasing
concentrations of LAB 149202F. The parallel rightward shift of the agonist concentration-
response curve with no reduction in the maximal response is indicative of competitive
antagonism.

Table 2: Schild Analysis of LAB 149202F on hP2X3 Receptors

Parameter Value
Schild Slope 1.05 + 0.07
pA2 7.4

Ke (NM) 40
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Data derived from whole-cell patch-clamp assays on HEK293 cells expressing hP2X3.

Signaling Pathway and Mechanism of Action

LAB 149202F exerts its effect by blocking the initial step in the P2X3 signaling cascade in
sensory neurons. The diagram below illustrates this pathway and the point of intervention.
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Caption: P2X3 receptor signaling cascade and inhibition by LAB 149202F.

Experimental Protocols

The following protocols describe the key methodologies used to characterize the interaction of
LAB 149202F with P2X3 receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure ion flow through P2X3 channels in response to an
agonist and its inhibition by LAB 149202F.

Cell Culture:

o HEK293 cells stably transfected with the human P2X3 receptor cDNA were cultured in
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 pg/mL G418 as a
selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% COx.

Solutions:

o External Solution (in mM): 145 NaCl, 5 KClI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose. pH
adjusted to 7.4 with NaOH.

e Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted
to 7.2 with CsOH.

Procedure:
o Cells were plated onto glass coverslips 24-48 hours prior to recording.

e Acoverslip was transferred to a recording chamber on the stage of an inverted microscope
and continuously perfused with the external solution.

» Borosilicate glass pipettes were pulled to a resistance of 3-5 MQ when filled with the internal
solution.
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e Agiga-ohm seal was formed between the pipette and the cell membrane, and the membrane
was subsequently ruptured by gentle suction to achieve the whole-cell configuration.

e Cells were voltage-clamped at a holding potential of -60 mV.

e The P2X3 agonist (e.g., a,-meATP) was applied for 2 seconds using a rapid solution
exchange system to elicit an inward current.

» For inhibition studies, cells were pre-incubated with varying concentrations of LAB 149202F
for 2-5 minutes prior to co-application with the agonist.

o Currents were recorded, filtered at 2 kHz, and digitized at 10 kHz. The peak inward current
was measured for analysis.

e |Cso values were calculated by fitting the concentration-response data to a four-parameter
logistic equation.

Fluorometric Calcium Imaging Assay

This high-throughput method was used to measure changes in intracellular calcium ([Caz*]i) as
a downstream consequence of P2X receptor activation.

Cell Culture:

e CHO-K1 cells stably expressing the human P2X3 receptor were cultured in F-12K Medium
with 10% FBS and 500 pg/mL G418.

Procedure:
o Cells were seeded into black, clear-bottom 96-well plates and grown to confluence.

e The growth medium was removed, and cells were loaded with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

» After loading, the dye solution was removed, and cells were washed. Assay buffer was
added to each well.

e The plate was placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
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e Abaseline fluorescence reading was established.

e Varying concentrations of LAB 149202F were added to the wells, followed by a challenge
with an ECo0 concentration of a,3-meATP.

o Fluorescence intensity was measured kinetically over time. The peak fluorescence response
following agonist addition was used to determine the level of P2X3 receptor activation.

o Data were normalized to the response with agonist alone (100% activation) and baseline
(0% activation) to calculate the percent inhibition for each concentration of LAB 149202F.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for screening and characterizing a
compound like LAB 149202F.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1674204?utm_src=pdf-body
https://www.benchchem.com/product/b1674204?utm_src=pdf-body
https://www.benchchem.com/product/b1674204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Start:

Compound Synthesis
(LAB 149202F)

1
1
I
Primary Screen: I
High-Throughput Calcium Imaging :'Inactive
(P2X3-expressing cells) /
I

Hit Identification
(% Inhibition > 50%)

Dose-Response Assay:.
Calcium Imaging to determine ICso

Secondary Assay:
Whole-Cell Patch Clamp
(Confirm ICso & Mechanism)

Selectivity Profiling:
Test against other
P2X subtypes (P2X1, 4, 7)

Lead Optimization

Click to download full resolution via product page

Caption: Drug discovery workflow for a P2X3 antagonist.

Conclusion
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LAB 149202F demonstrates potent and selective antagonism of the human P2X3 receptor, a
key ion channel involved in sensory nerve activation. Its competitive mechanism of action
effectively blocks ATP-induced cation influx, thereby preventing the depolarization of
nociceptive neurons. The robust data generated from electrophysiological and calcium imaging
assays confirm its profile as a promising candidate for further development in the treatment of
conditions characterized by sensory nerve hypersensitivity, such as chronic pain and refractory
chronic cough.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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